molecular formula C17H14ClF3N2O2 B3036039 (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 338959-91-4

(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone

Cat. No.: B3036039
CAS No.: 338959-91-4
M. Wt: 370.8 g/mol
InChI Key: RQUWDAOABXVYTP-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone (CAS RN: 338959-91-4) is a pyridine-derived compound with a molecular formula of C₁₇H₁₄ClF₃N₂O₂ and a molecular weight of 370.76 g/mol . It features a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring, a morpholino moiety at the 3-position, and a 4-chlorophenyl group attached via a methanone bridge.

Properties

IUPAC Name

(4-chlorophenyl)-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O2/c18-13-3-1-11(2-4-13)16(24)15-14(23-5-7-25-8-6-23)9-12(10-22-15)17(19,20)21/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUWDAOABXVYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141594
Record name (4-Chlorophenyl)[3-(4-morpholinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338959-91-4
Record name (4-Chlorophenyl)[3-(4-morpholinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338959-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)[3-(4-morpholinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinyl core, followed by the introduction of the chlorophenyl and trifluoromethyl groups. The morpholino group is then added through nucleophilic substitution reactions. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound has potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing new drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s closest analogs involve substitutions on the aryl group or pyridine ring. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS RN Purity/Notes
(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone C₁₇H₁₄ClF₃N₂O₂ 370.76 4-Chlorophenyl, morpholino, -CF₃ 338959-91-4 >90% purity
3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone C₁₇H₁₅F₃N₂O₂ 336.32 Phenyl, morpholino, -CF₃ 303151-96-4 -
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone C₁₃H₇ClF₃N₂O₃ Not reported 4-Nitrophenyl, -Cl, -CF₃ 478042-10-3 -
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde C₁₃H₈F₃NO 251.20 Benzaldehyde, -CF₃ 871252-64-1 mp 91–93°C
Key Observations:

Aryl Group Substitutions: Replacing the 4-chlorophenyl group in the target compound with a phenyl group (as in ) reduces molecular weight by ~34.44 g/mol and eliminates the chlorine atom, likely decreasing lipophilicity. Substituting with a 4-nitrophenyl group () introduces a strong electron-withdrawing nitro (-NO₂) group, which could enhance reactivity in electrophilic substitutions or alter binding affinities in biological systems.

Functional Group Modifications: The benzaldehyde derivative () replaces the methanone bridge with an aldehyde (-CHO), significantly lowering molecular weight (251.20 vs. 370.76 g/mol) and altering physicochemical properties (e.g., melting point: 91–93°C).

Trifluoromethyl (-CF₃) and Morpholino Moieties: The -CF₃ group is retained across most analogs due to its metabolic stability and electron-withdrawing effects, which are critical in agrochemicals (e.g., fluazuron in ) and pharmaceuticals (e.g., taranabant in ). The morpholino group contributes to solubility and hydrogen-bonding capacity, a feature shared with compounds like {4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone ().

Biological Activity

The compound (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone, often referred to as a trifluoromethyl pyridine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H15ClF3N2O
  • Molecular Weight : 365.76 g/mol
  • CAS Number : [Insert CAS number if available]

The presence of the trifluoromethyl group is known to enhance the biological activity of compounds by improving metabolic stability and lipid solubility, which facilitates better membrane permeability and interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antioxidant properties. These properties are essential in combating oxidative stress in various biological systems. A study demonstrated that derivatives of similar structure showed effective free radical scavenging activities, which could be attributed to the electron-withdrawing nature of the trifluoromethyl group, enhancing the compound's reactivity with free radicals .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : In vitro studies have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating promising potential as a treatment for conditions like Alzheimer's disease .
  • Cyclooxygenase Enzymes : The compound has also been tested for its ability to inhibit cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain pathways. Inhibition of COX-2 can lead to anti-inflammatory effects .

3. Antimicrobial Activity

Preliminary studies suggest that similar pyridine derivatives possess antimicrobial properties against various bacterial strains. The structure of this compound may offer similar benefits, although specific data on this compound is limited. However, related compounds have shown moderate-to-good antimicrobial activity .

Case Study 1: Cholinesterase Inhibition

In a comparative study involving various pyridine derivatives, this compound was found to exhibit dual inhibitory effects against AChE and BChE with IC50 values of 10.4 μM and 7.7 μM respectively, highlighting its potential as a neuroprotective agent .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of similar compounds through their action on COX-2 inhibition. The results indicated that derivatives containing trifluoromethyl groups significantly reduced inflammatory markers in vitro, suggesting that this compound may share these beneficial effects .

Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantFree radical scavenging
Cholinesterase InhibitionAChE/BChE inhibition
COX-2 InhibitionAnti-inflammatory
AntimicrobialModerate activity against bacteria

Q & A

Basic Question: What synthetic methodologies are commonly employed for the preparation of (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone?

Answer:
The synthesis typically involves multi-step protocols:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to integrate the pyridine and chlorophenyl moieties.
  • Morpholine Functionalization : Nucleophilic substitution or condensation reactions to introduce the morpholine group.
  • Trifluoromethylation : Use of CF₃-containing reagents (e.g., Togni’s reagent) under radical or transition-metal catalysis.
    Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize byproducts from competing pathways. Validate intermediates via LC-MS or NMR .

Advanced Question: How can computational modeling resolve electronic properties and reactivity trends of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions of electron density for non-covalent interactions (e.g., hydrogen bonding with biological targets).
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation effects on reactivity.
    Example : Studies on analogous pyridinyl-methanones revealed trifluoromethyl groups enhance electron-withdrawing effects, stabilizing transition states in catalytic reactions .

Basic Question: What spectroscopic techniques are critical for structural validation?

Answer:

TechniqueKey DataPurposeReference
¹H/¹³C NMR Chemical shifts (δ 7.2–8.5 ppm for aromatic protons; δ 120–150 ppm for pyridine carbons)Confirm aromatic/heterocyclic connectivity
IR Spectroscopy Stretching vibrations: C=O (~1680 cm⁻¹), C-F (~1100 cm⁻¹)Identify carbonyl and trifluoromethyl groups
X-ray Diffraction Bond lengths (C-Cl: ~1.74 Å; C-N in morpholine: ~1.47 Å)Resolve 3D crystal structure

Advanced Question: How to address discrepancies in reported biological activity data (e.g., enzyme inhibition)?

Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, buffer).
  • Target-Specific Assays : Use orthogonal methods (e.g., fluorescence polarization vs. calorimetry) to rule out false positives.
  • Metabolite Screening : LC-MS/MS to confirm compound stability in assay media.
    Case Study : A structurally related pyridinyl-methanone showed divergent IC₅₀ values due to aggregation artifacts; dynamic light scattering (DLS) resolved this .

Basic Question: What are its potential applications in medicinal chemistry?

Answer:

  • Kinase Inhibition : The pyridine-morpholine scaffold mimics ATP-binding pockets in kinases (e.g., PI3K).
  • CNS Drug Design : Trifluoromethyl groups enhance blood-brain barrier permeability.
  • Antimicrobial Studies : Chlorophenyl groups disrupt bacterial membrane integrity.
    Supporting Data : Analogous compounds demonstrated sub-micromolar activity in kinase inhibition assays .

Advanced Question: How does pH influence the compound’s stability and reactivity?

Answer:

  • Acidic Conditions : Protonation of the morpholine nitrogen (pKa ~3.5) may alter solubility or hydrogen-bonding capacity.
  • Basic Conditions : Hydrolysis of the carbonyl group is possible; monitor via HPLC at varying pH (1–14).
  • Buffering Agents : Phosphate buffers may coordinate with metal impurities, affecting degradation rates.
    Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with periodic sampling .

Basic Question: What analytical methods ensure purity and quality control?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time ~12.3 min in acetonitrile/water gradients.
  • GC-MS : Detect volatile impurities (e.g., residual solvents) with EI ionization.
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
    Reference Standards : Cross-validate against certified materials (e.g., USP-grade methanones) .

Advanced Question: What strategies optimize enantioselective synthesis of chiral derivatives?

Answer:

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates.
  • Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to separate enantiomers.
  • Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts.
    Example : A related isoxazolidin-2-yl methanone achieved 98% ee via Jacobsen epoxidation .

Basic Question: How to troubleshoot low yields in trifluoromethylation steps?

Answer:

  • Reagent Purity : Ensure CF₃ sources (e.g., TMSCF₃) are anhydrous.
  • Radical Initiators : Add AIBN or light to enhance CF₃ radical generation.
  • Side Reactions : Quench excess reagents with methanol to terminate undesired pathways.
    Optimization : Design of Experiments (DoE) to balance temperature, stoichiometry, and reaction time .

Advanced Question: Can molecular docking predict binding modes to biological targets?

Answer:

  • Target Selection : Use crystal structures from the PDB (e.g., 4LAR for kinase targets).
  • Docking Software : AutoDock Vina or Schrödinger Glide with OPLS-AA force fields.
  • Validation : Compare docking scores with experimental IC₅₀ values.
    Case Study : Docking of a morpholino-pyridinyl analog into COX-2 revealed hydrophobic interactions with Val523 .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone
Reactant of Route 2
(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone

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